2-Bromo-4-(methylsulfonyl)phenol
Overview
Description
2-Bromo-4-(methylsulfonyl)phenol is an organic compound with the molecular formula C7H7BrO3S . It has a molecular weight of 251.1 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 4-methanesulfonyl-phenol reacts with trifluorormethanesulfonic acid in acetonitrile at -25 to -10 degrees Celsius . In the second stage, N-Bromosuccinimide is added in acetonitrile at -25 to 25 degrees Celsius . The reaction is stirred at -10 to -25 degrees Celsius for about 30 minutes . The batch is then warmed to 20 degrees Celsius over 3-4 hours . The expected yield is 60-85% .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom, a hydroxyl group, and a methylsulfonyl group attached to it .Physical and Chemical Properties Analysis
This compound has a boiling point of 391.0±42.0 degrees Celsius . Its density is predicted to be 1.721±0.06 g/cm3 .Scientific Research Applications
Marine-Derived Bromophenol Derivatives
Marine algae produce bromophenol derivatives with potential applications in biomedicine and environmental protection. A study by Zhao et al. (2004) on red algae Rhodomela confervoides revealed several bromophenol derivatives with structures elucidated through comprehensive spectroscopic methods. Although these compounds showed inactivity against cancer cell lines and microorganisms, their structural diversity offers a blueprint for synthesizing novel compounds with improved biological activities (Zhao et al., 2004).
Antifouling and Antimicrobial Properties
Compounds derived from bromophenols exhibit antifouling and antimicrobial properties, making them suitable for environmental and pharmaceutical applications. For example, Ortlepp et al. (2008) investigated sponge-derived polybrominated diphenyl ethers and synthetic analogues for their antifouling activity against marine bacteria and larvae. The naturally occurring compounds showed significant activity, suggesting their potential as non-toxic antifouling agents (Ortlepp et al., 2008).
Organic Synthesis and Chemical Reactions
Bromophenol derivatives serve as precursors or intermediates in organic synthesis, enabling the creation of complex molecules for various applications. Liu and Li (2016) developed a visible-light-promoted radical (phenylsulfonyl)methylation reaction using bromomethyl phenyl sulfone derivatives. This method offers a mild and efficient access to (phenylsulfonyl)methylated compounds, showcasing the versatility of bromophenol derivatives in synthetic chemistry (Liu & Li, 2016).
Material Science and Engineering
In materials science, bromophenol derivatives contribute to the development of novel materials with specific functionalities. Piombino et al. (2020) explored the encapsulation of thymol and its brominated derivatives into biocompatible lignin-microcapsules. These capsules demonstrated controlled release properties and potential applicability in cosmesis, highlighting the role of bromophenol derivatives in creating functional materials for diverse applications (Piombino et al., 2020).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to the palladium catalysts used in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, this compound might interact with its targets (possibly palladium catalysts) through a process of oxidative addition and transmetalation .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it can be inferred that this compound plays a role in the formation of carbon-carbon bonds .
Result of Action
Given its role in suzuki–miyaura coupling reactions, it can be inferred that this compound contributes to the formation of carbon-carbon bonds, which could have significant implications at the molecular level .
Properties
IUPAC Name |
2-bromo-4-methylsulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQJJCKZSLMZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596205 | |
Record name | 2-Bromo-4-(methanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20951-43-3 | |
Record name | 2-Bromo-4-(methylsulfonyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20951-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(methanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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